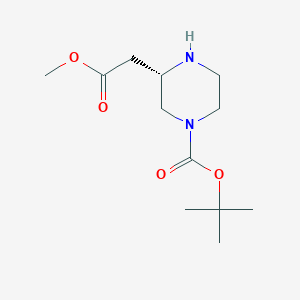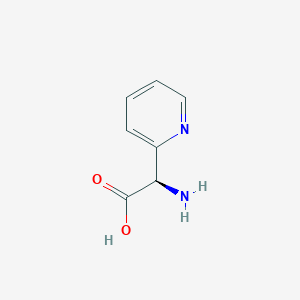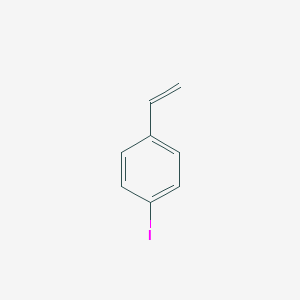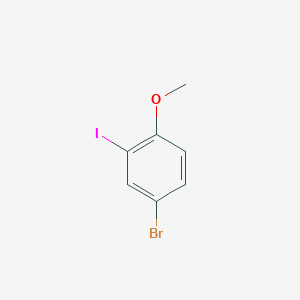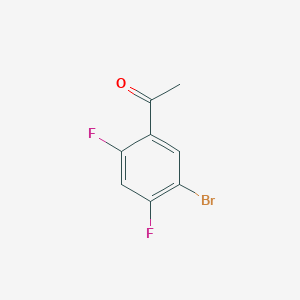
1-(5-Bromo-2,4-difluorophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone and related compounds involves halogen-exchange reactions and esterification processes. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is synthesized through a reaction of halogen-exchange, demonstrating the effectiveness of such methods in producing halogenated aromatic ketones (Li Hong-xia, 2007). Moreover, the facile synthesis of enantiomerically pure compounds starting from related halogenated phenyl ethanones showcases the versatility and scalability of these synthetic routes (Shuo Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure and vibrational assignments of halogenated phenyl ethanones have been thoroughly investigated using both experimental and theoretical methods. Studies on related compounds, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecule (Y. Mary et al., 2015). These studies help in understanding the electronic and structural properties critical for the chemical behavior of 1-(5-Bromo-2,4-difluorophenyl)ethanone.
Chemical Reactions and Properties
1-(5-Bromo-2,4-difluorophenyl)ethanone participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the compound's involvement in nucleophilic substitution reactions and its potential as a precursor for further chemical transformations emphasize its versatility (Zeng-sun Jin, 2015). Additionally, the study of its derivatives under pyrolysis conditions provides insights into its stability and the formation of pyrolysis products, which is crucial for understanding its behavior under thermal stress (Kelly B Texter et al., 2018).
Applications De Recherche Scientifique
Chemistry and Antimicrobial Studies
- Summary of the Application : “1-(5-Bromo-2,4-difluorophenyl)ethanone” is used in the synthesis of a new ligand, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione . This ligand and its transition metal complexes have been studied for their antimicrobial properties .
- Methods of Application or Experimental Procedures : The ligand is synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The transition metal complexes are then synthesized, and the ligand coordinates with the transition metal ions through oxygen atoms . The stoichiometry ratio of ligand to metal is 2:1 .
- Results or Outcomes : The synthesized 1,3-dione and their transition metal complexes have been characterized by various methods, including 1H-NMR,13C-NMR, IR, Elemental analysis, Powder XRD, TGA . The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
Antiviral Studies
- Summary of the Application : Indole derivatives, which can be synthesized using “1-(5-Bromo-2,4-difluorophenyl)ethanone”, have been reported to possess antiviral activity .
- Methods of Application or Experimental Procedures : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value .
Anti-trypanosomal Studies
- Summary of the Application : “1-(5-Bromo-2,4-difluorophenyl)ethanone” is a useful reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .
Synthesis of alpha-Bromoketones
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-bromo-2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZHDRBQPYKHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609789 | |
| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,4-difluorophenyl)ethanone | |
CAS RN |
864773-64-8 | |
| Record name | 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Bromo-2',4'-difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

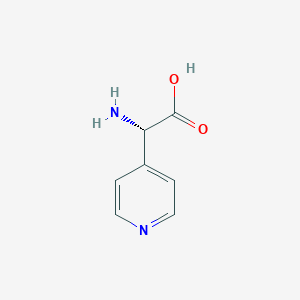
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
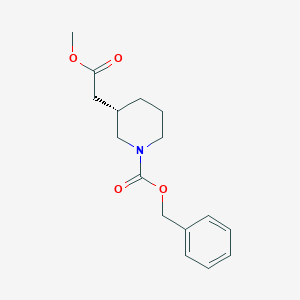
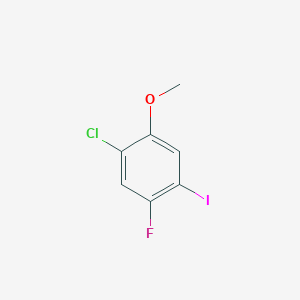
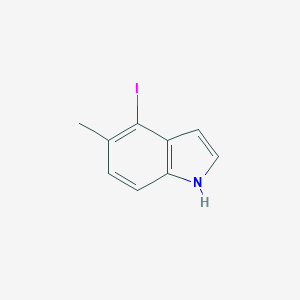
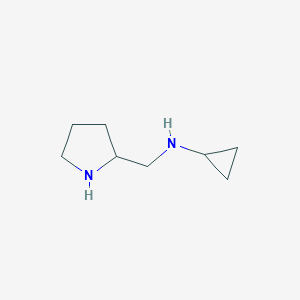
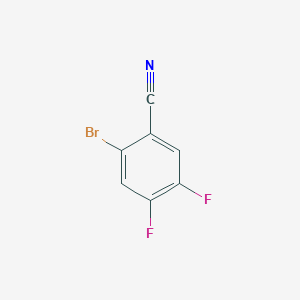
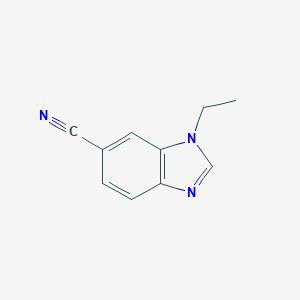

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
